Triethylamine N-oxide

描述

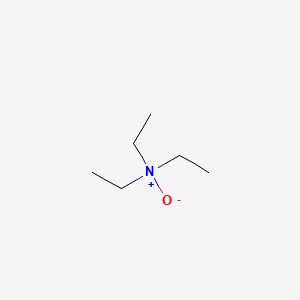

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-diethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMTUFVYMCDPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062592 | |

| Record name | Ethanamine, N,N-diethyl-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2687-45-8 | |

| Record name | Ethanamine, N,N-diethyl-, N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylamine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N,N-diethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N,N-diethyl-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylamine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Triethylamine N Oxide

Green Chemistry Principles in Triethylamine (B128534) N-oxide Synthesis

The application of green chemistry principles to the synthesis of Triethylamine N-oxide focuses on developing methods that are more environmentally benign, efficient, and safer. Key strategies include the use of green oxidants, advanced catalytic systems, and milder reaction conditions, which collectively aim to reduce waste and energy consumption.

A central tenet in the green synthesis of this compound is the replacement of traditional, hazardous oxidizing agents with more environmentally friendly alternatives. Hydrogen peroxide (H₂O₂) is widely recognized as a green oxidant for this transformation because its only byproduct is water. rsc.org The direct oxidation of triethylamine using hydrogen peroxide represents a significant improvement over methods that generate stoichiometric amounts of toxic byproducts. wikipedia.org

To enhance the efficiency and selectivity of oxidation using H₂O₂, various catalytic systems have been developed. These catalysts often allow the reaction to proceed under milder conditions, such as at room temperature, and can lead to higher yields. nih.govrsc.org For instance, a green process utilizing a recyclable tungstate-exchanged Mg-Al layered double hydroxide (B78521) (LDH-WO₄²⁻) as a heterogeneous catalyst has been shown to effectively produce amine N-oxides in quantitative yields at room temperature using aqueous H₂O₂ in water. nih.gov This approach highlights several green principles, including the use of a recyclable catalyst, a green oxidant, and an environmentally safe solvent (water).

Other catalytic systems have also been explored for their efficacy and adherence to green principles. Bridging hydroxo complexes of Platinum(II) have been successfully used to catalyze the oxidation of tertiary amines with H₂O₂ under mild conditions, achieving moderate to excellent yields. rsc.orgresearchgate.net Similarly, the use of sodium tungstate (B81510) as a catalyst in an aqueous system with stoichiometric amounts of hydrogen peroxide has been patented as a process for preparing this compound at temperatures between 20°C and 75°C. google.com More recently, heterogeneous catalysts like ultrafine ruthenium oxide nanoparticles anchored on graphene nanoplatelets have demonstrated excellent catalytic activity for the N-oxidation of various tertiary amines, including triethylamine, with very low catalyst loading. nii.ac.jp

The research into these catalytic methods underscores a shift towards more sustainable chemical production. By optimizing catalysts and reaction conditions, it is possible to significantly reduce the environmental footprint of this compound synthesis.

Table 1: Comparison of Catalytic Systems for N-Oxidation of Triethylamine with H₂O₂

| Catalyst System | Solvent | Temperature | Yield (%) | Key Green Features | Source(s) |

| Pt(II) complexes | Dichloromethane | Room Temp. | 80-99% | Mild conditions, High yield | rsc.orgresearchgate.net |

| Tungstate-exchanged Mg-Al LDH | Water | Room Temp. | Quantitative | Recyclable catalyst, Water as solvent | nih.gov |

| Sodium Tungstate / Sodium Pyrophosphate | Aqueous | 20-75 °C | Not specified | Use of stoichiometric H₂O₂ | google.com |

| RuO₂ Nanoparticles on Graphene | Not specified | Not specified | Excellent | Low catalyst loading (0.13 mol%), Heterogeneous | nii.ac.jp |

Chemical Reactivity and Reaction Mechanisms of Triethylamine N Oxide

Elimination Reactions Involving Triethylamine (B128534) N-oxide

One of the most well-documented roles of amine oxides in organic synthesis is their participation in thermal elimination reactions to form alkenes. This process, known as the Cope elimination, provides a valuable alternative to other elimination pathways like the Hofmann or Zaitsev eliminations.

The Cope elimination is a thermally induced, intramolecular elimination (Ei) reaction. chemistrysteps.com When a tertiary amine like triethylamine is oxidized to its corresponding N-oxide, the resulting molecule contains a built-in base (the N-oxide oxygen) and a leaving group within the same structure. masterorganicchemistry.comorgoreview.com Upon heating, typically between 120-160°C, the N-oxide undergoes a concerted decomposition. masterorganicchemistry.comnrochemistry.com

The mechanism proceeds through a five-membered cyclic transition state. chemistrysteps.comorganic-chemistry.org In this transition state, the oxygen atom of the N-oxide acts as an internal base, abstracting a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the N-oxide group). orgoreview.com Simultaneously, the C-H bond breaks, a new π-bond forms between the α- and β-carbons, and the C-N bond cleaves. masterorganicchemistry.com This concerted process results in the formation of an alkene and an N,N-dialkylhydroxylamine. chemistrysteps.com Because the reaction is intramolecular and unimolecular, its rate depends only on the concentration of the N-oxide substrate. chemistrysteps.commasterorganicchemistry.com

The key features of the Cope elimination mechanism are:

Intramolecularity : The base and the leaving group are part of the same molecule. masterorganicchemistry.com

Concerted Process : Bond breaking and bond formation occur in a single, concerted step through a cyclic transition state. nrochemistry.comorganic-chemistry.org

Thermal Activation : The reaction requires heat to overcome the activation energy barrier. masterorganicchemistry.com

The Cope elimination exhibits distinct regioselectivity and stereoselectivity, which are direct consequences of its mechanism.

Stereoselectivity: The reaction proceeds via a syn-periplanar arrangement of the β-hydrogen and the amine oxide group. chemistrysteps.comorganic-chemistry.org The five-membered cyclic transition state necessitates that the abstracted proton and the leaving group be on the same side of the C-C bond, corresponding to a dihedral angle of 0°. chemistrysteps.commasterorganicchemistry.com This is a significant contrast to the anti-periplanar geometry required for E2 eliminations. chemistrysteps.comorgoreview.com Consequently, the stereochemical outcome of the reaction is highly predictable based on the substrate's conformation.

Regioselectivity: The Cope elimination often follows the Hofmann rule, favoring the formation of the less substituted alkene. orgoreview.comorganic-chemistry.org This preference is attributed to the sterically demanding nature of the amine oxide group, which makes the abstraction of a proton from a less sterically hindered, more accessible β-carbon more favorable. organic-chemistry.org However, the primary determining factor is the ability to achieve the required syn-periplanar geometry. If multiple syn β-hydrogens are available, the reaction will proceed to give a mixture of products, often favoring the one derived from the more accessible proton. chemistrysteps.com An exception to the Hofmann preference occurs in substrates with a β-phenyl or other electron-withdrawing group, which increases the acidity of the corresponding hydrogen and stabilizes the transition state, leading to the more substituted alkene. organic-chemistry.org

Table 1: Selectivity in Elimination Reactions

| Reaction Type | Stereochemistry | Regioselectivity (Typical) | Mechanism |

|---|---|---|---|

| Cope Elimination | Syn-Elimination | Hofmann (Less substituted alkene) | Intramolecular (Ei) |

| E2 Elimination | Anti-Elimination | Zaitsev or Hofmann (Depends on base/substrate) | Bimolecular |

Triethylamine N-oxide as an Oxidizing Agent

The N-O bond in this compound is relatively weak, allowing the oxygen atom to be transferred to a suitable substrate. This property makes it a useful and often mild oxidizing agent in organic synthesis.

This compound can function as an oxidant for a variety of organic functional groups. fishersci.nl Its utility stems from its ability to facilitate oxidations under milder conditions than many traditional inorganic oxidants. Notable applications include its use as a co-oxidant in catalytic reactions and for the direct oxidation of specific substrates.

Common oxidation reactions involving amine N-oxides include:

Conversion of Halides : It can oxidize activated bromides and iodides to their corresponding carbonyl compounds. smolecule.com

Oxidation of Sulfides : It is employed for the conversion of sulfides to sulfoxides and, with further oxidation, to sulfones. lookchem.com

Catalytic Osmium Tetroxide cis-Hydroxylation : It serves as a stoichiometric oxidant to regenerate the osmium(VIII) catalyst after it has been reduced during the dihydroxylation of olefins. fishersci.nl

Oxidation of Alcohols : It can be used as a catalyst in the oxidation of alcohols to aldehydes and ketones. lookchem.com

Table 2: Examples of Oxidations Using Amine N-oxides

| Substrate | Product | Role of N-oxide |

|---|---|---|

| Alkyl Halide (Br, I) | Aldehyde/Ketone | Direct Oxidant |

| Sulfide | Sulfoxide | Direct Oxidant |

| Alkene (with OsO4) | cis-Diol | Co-oxidant |

When this compound acts as an oxidizing agent, it donates its oxygen atom and is itself reduced. The product of this reduction is triethylamine. This process can be described as a reductive elimination from the perspective of the N-oxide. For every molecule of substrate that is oxidized, one molecule of this compound is deoxygenated back to the parent tertiary amine. oup.com

Nucleophilic Reactivity of the N-oxide Oxygen Atom in this compound

The oxygen atom in this compound possesses lone pair electrons and a partial negative charge, making it a potent nucleophile. smolecule.com N-oxides are considered among the strongest uncharged oxygen nucleophiles. rsc.org This nucleophilicity allows it to react with a range of electrophilic centers.

Research has shown that the reaction proceeds via an initial nucleophilic attack of the N-oxide oxygen on the electrophilic carbon of carbon disulfide. oup.com This is followed by a rate-determining N-O bond fission that yields the corresponding tertiary amine. oup.com The rate of this reaction is influenced by substituents on the amine and the polarity of the solvent, consistent with a bimolecular nucleophilic reaction. oup.com

Furthermore, the oxygen atom's nucleophilicity is evident in its reactions with acids to form hydroxyammonium (B8646004) complexes or salts. researchgate.net It can also interact with other electrophiles, such as halogens, forming adducts where the oxygen coordinates to the halogen atom. rsc.org This inherent Lewis base character is fundamental to its role as a potential catalyst and its ability to form C-N bonds in the synthesis of certain N-heterocyclic compounds. smolecule.com

Role of this compound as an Additive or Ligand in Catalysis

This compound serves as a valuable reagent in promoting specific and often selective organic reactions, functioning either as a mild oxidant or as a nucleophilic promoter.

Selective Deprotection: One of the key applications of TEAO is in the chemoselective cleavage of protecting groups. It has been demonstrated as a facile and effective reagent for the deprotection of tert-butyldimethylsilyl (TBS) ethers of phenols. researchgate.net A significant advantage of this method is its selectivity; aryl TBS ethers can be cleaved in high yields without affecting alkyl TBS ethers present in the same molecule. researchgate.net This selectivity provides a useful tool for synthetic chemists working with complex molecules requiring differential protection of hydroxyl groups.

Intramolecular Cyclization: Tertiary amine N-oxides are also pivotal in constructing cyclic molecular architectures. They can act as precursors for generating reactive intermediates, such as azomethine ylides, which can then undergo intramolecular reactions. acs.org For example, tertiary amine N-oxides are used in [3 + 2] cycloaddition reactions with alkenes to synthesize bicyclic structures like 7-azanorbornanes. acs.org

In other strategies, triethylamine itself is used as a base to induce intramolecular cyclization following a deprotection step, highlighting the broader role of the triethylamine/triethylamine N-oxide system in such transformations. For instance, the cleavage of a Boc-protecting group by a Lewis acid can be followed by the addition of triethylamine at elevated temperatures to promote C–N bond formation, leading to complex tetracyclic products. Furthermore, N-oxides are valuable intermediates in various synthetic transformations, including the Boekelheide rearrangement, which can be applied to intramolecular cyclizations to form pyrrolidines and piperidines from (aminoalkyl)pyridine N-oxides. researchgate.net

In the synthesis of 7-azanorbornanes via a [3 + 2] cycloaddition, the use of tertiary amine N-oxides as precursors leads to a highly diastereoselective process. acs.org This method affords the desired products in excellent yields and with high stereocontrol, as demonstrated by the reported data below.

| Parameter | Reported Value | Reference |

|---|---|---|

| Maximum Yield | up to 97% | acs.org |

| Diastereomeric Ratio | up to >20:1 | acs.org |

Similarly, in catalytic processes, the presence of a tertiary amine can be crucial for the reaction's efficiency. In an intramolecular cyclization to form a tetracycle, the reaction yielded the product with high efficiency.

| Reaction Type | Yield | Reference |

|---|---|---|

| Tetracycle Synthesis | 79% |

Theoretical and Computational Chemistry of Triethylamine N Oxide

Electronic Structure and Bonding Analysis of Triethylamine (B128534) N-oxide

The electronic characteristics of Triethylamine N-oxide are fundamentally defined by the nature of the Nitrogen-Oxygen (N-O) bond and the distribution of electrons throughout the molecule.

Quantum Mechanical Studies of the N-O Bond Characteristics

Quantum mechanical calculations have been instrumental in elucidating the nature of the N-O bond in amine oxides, including this compound. These studies consistently point towards a polar covalent bond, though the degree of ionic character can vary depending on the substituents attached to the nitrogen atom. researchgate.net The N-O bond in this compound is characterized by its zwitterionic nature, with a positively charged nitrogen atom and a negatively charged oxygen atom (N⁺–O⁻). mdpi.com This charge separation results in a significant molecular dipole moment, calculated to be as high as 5.4 D. mdpi.com

Topological analysis of the electron density distribution, within the framework of the Quantum Theory of Atoms in Molecules (QTAIM), provides further insight into the bonding. rsc.org This analysis at the bond critical point between the nitrogen and oxygen atoms reveals key properties of the electron density, which helps to classify the interaction. rsc.orgnih.gov Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) analyses also support the description of the N-O bond as polar covalent. researchgate.netresearchgate.net These studies indicate that in molecules with electropositive substituents like the ethyl groups in this compound, the N-O and N-C bonds tend to be more localized, in contrast to the delocalized bonds found in amine oxides with more electronegative substituents. researchgate.netresearchgate.net

The bond dissociation energy (BDE) of the N-O bond is a critical parameter reflecting its strength. Computational studies have explored the BDEs of a series of amine N-oxides, providing valuable data on their relative stabilities. researchgate.netresearchgate.net

Molecular Orbital Theory and Electron Density Distributions

Molecular orbital (MO) theory provides a complementary perspective on the electronic structure of this compound. The interaction between the orbitals of the nitrogen and oxygen atoms leads to the formation of sigma (σ) and pi (π) bonding and anti-bonding orbitals. The specific energy levels and compositions of these molecular orbitals dictate the molecule's reactivity and spectroscopic properties.

Soft X-ray spectroscopy has been employed to experimentally probe the electronic structure of this compound in aqueous solutions. rsc.orgresearchgate.net Soft X-ray absorption spectra in the O 1s region show a concentration-dependent shoulder at 533 eV, which is assigned to the 6a₁ resonance of the molecule. rsc.orgresearchgate.net Furthermore, soft X-ray emission spectra, particularly when excited at this resonance, exhibit a prominent peak at 525.6 eV, attributed to the 5e to O 1s transition. rsc.orgresearchgate.net These experimental findings provide direct evidence for the calculated molecular orbital energies and their involvement in electronic transitions.

The distribution of electron density is heavily influenced by the high electronegativity of the oxygen atom, which draws electron density from the nitrogen atom. mdpi.com This, in turn, causes the nitrogen atom to pull electron density from the adjacent methyl groups in the case of trimethylamine (B31210) N-oxide, a similar effect is expected for the ethyl groups in this compound. mdpi.com This cascade of induction is a key factor contributing to the molecule's large dipole moment. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of this compound

The dynamic behavior and interactions of this compound are governed by its conformational flexibility and its interactions with surrounding molecules, particularly in solution.

Rotational Barriers and Preferred Conformations

Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase. Such simulations have provided significant insights into the intermolecular interactions of this compound, particularly its hydration. acs.orgacs.orgnih.gov

In aqueous solutions, this compound acts as a potent osmolyte, known for its ability to stabilize proteins. acs.orgacs.org This ability is intimately linked to its interactions with water molecules. MD simulations have shown that water molecules form strong hydrogen bonds with the oxygen atom of the N-O group. acs.orgamolf.nl These interactions are so significant that they are thought to create stable TMAO-water complexes, with some studies suggesting the formation of TMAO·2H₂O and/or TMAO·3H₂O entities. amolf.nl The formation of these long-lived complexes influences the dynamics of the surrounding water molecules. amolf.nl

The interaction of this compound with other solutes, such as urea, has also been a subject of computational study. acs.orgpnas.org These studies are crucial for understanding its role as a counteracting osmolyte in biological systems. Simulations have revealed that this compound can influence the solvation shell of other molecules, for instance by affecting the number of hydrogen bonds between a peptide model and water. acs.org The orientation of this compound at interfaces, such as the air-water or octane-water interface, has also been investigated, showing specific orientational preferences dictated by its hydrogen bonding with water. acs.org

Computational Studies of Reaction Mechanisms Involving this compound

Computational chemistry plays a vital role in elucidating the mechanisms of reactions where this compound participates. It is known to act as an oxidant and can be used for demetallation and decarbonylation of organometallic compounds. sigmaaldrich.com Quantum chemical calculations can model the transition states and reaction pathways of these processes, providing a detailed, step-by-step understanding of how reactants are converted to products.

For example, in the conversion of thiols to disulfides mediated by this compound, computational studies could map out the energetic profile of the reaction, identifying key intermediates and the rate-determining steps. sigmaaldrich.com Similarly, the reaction with lithium di-isopropylamide to form an azomethine ylide, which subsequently reacts with alkenes to yield pyrrolidines, can be investigated using computational methods to understand the stereoselectivity and reactivity of the ylide. sigmaaldrich.com

Furthermore, computational studies have been used to investigate the formation of molecular complexes between this compound and other molecules, such as dihalogens. rsc.orgnih.gov These studies calculate the geometry, energy, and electronic structure of the resulting complexes, revealing that the interactions are often driven by electrostatic forces and can involve multiple contact points, leading to polycentric binding. mdpi.comrsc.orgnih.gov

Prediction of Spectroscopic Parameters for this compound

Computational chemistry provides highly accurate predictions of various spectroscopic parameters, which are essential for compound identification and structural elucidation. DFT methods are commonly used to simulate vibrational (IR, Raman), nuclear magnetic resonance (NMR), and mass spectra.

Theoretical calculations of vibrational frequencies are instrumental in assigning experimental IR and Raman spectra. scm.commuthayammal.in While detailed published spectra for TEAO are scarce, extensive studies on TMAO offer a clear blueprint for what to expect. acs.orgoup.com DFT calculations, often using hybrid functionals like B3LYP, can predict the vibrational modes, their frequencies, and their intensities. researchgate.net

The key vibrational modes for this compound would be analogous to those of TMAO, with modifications due to the presence of ethyl groups instead of methyl groups. The primary modes of interest include:

N-O Stretch: This is a characteristic vibration for N-oxides. In TMAO, this mode is observed experimentally and computationally around 940-950 cm⁻¹. oup.comcdnsciencepub.com It is often coupled with N-C stretching vibrations. For TEAO, a similar frequency is expected.

C-N Stretches: These vibrations involve the stretching of the bonds between the nitrogen and the ethyl carbons.

CH₂, CH₃ Vibrations: The ethyl groups give rise to a series of symmetric and asymmetric stretching, bending, wagging, and rocking modes.

Skeletal Deformations: Low-frequency modes corresponding to the bending and deformation of the C-C-N and C-N-C skeleton.

Below is a table of representative vibrational frequencies calculated for the analogous Trimethylamine N-oxide (TMAO) using DFT (B3LYP/aug-cc-pVTZ), which provides a model for the types of vibrations expected for TEAO. acs.org

Interactive Table 4.4.1: Calculated Vibrational Frequencies for TMAO (Analogue for TEAO) Note: Frequencies are scaled. The presence of ethyl groups in TEAO would introduce additional modes (e.g., CH₂ vibrations) and shift these frequencies.

| Calculated Frequency (cm⁻¹) | Symmetry | Vibrational Assignment | Expected Raman Activity |

|---|---|---|---|

| 293 | e | CNC Deformation (Rock) | Active |

| 755 | a1 | N-C Symmetric Stretch | Active |

| 947 | a1 | N-O Stretch | Active |

| 1125 | e | CH₃ Rock | Active |

| 1402 | a1 | CH₃ Symmetric Bend | Active |

| 1455 | e | CH₃ Asymmetric Bend | Active |

| 2867 | a1 | CH₃ Symmetric Stretch | Active |

| 2960 | e | CH₃ Asymmetric Stretch | Active |

Predicting NMR spectra is a key application of computational chemistry, aiding in structure verification. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is standard for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts. researchgate.net

For this compound, two distinct signals would be expected in the ¹H NMR spectrum and two in the ¹³C spectrum, corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the ethyl substituents.

¹H NMR: The protons of the -CH₂- group would appear as a quartet due to coupling with the three protons of the -CH₃ group. The -CH₃ protons would appear as a triplet due to coupling with the two protons of the -CH₂- group. The N-oxide functionality is electron-withdrawing, which deshields the adjacent protons. Therefore, the -CH₂- quartet would be expected downfield from the -CH₃- triplet.

¹³C NMR: Two signals would be present for the two non-equivalent carbons of the ethyl groups.

Interactive Table 4.4.2: Predicted NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from analogous compounds. Actual values depend on solvent and experimental conditions.

| Nucleus | Group | Predicted Shift (ppm) | Splitting Pattern |

|---|---|---|---|

| ¹H | N-CH₂-CH₃ | ~3.3 - 3.5 | Quartet (q) |

| ¹H | N-CH₂-CH₃ | ~1.3 - 1.5 | Triplet (t) |

| ¹³C | N-CH₂-CH₃ | ~60 - 65 | - |

| ¹³C | N-CH₂-CH₃ | ~8 - 10 | - |

Simulating the fragmentation of molecules in a mass spectrometer is a more complex computational task but provides crucial information for identifying unknown compounds. The fragmentation of tertiary amine N-oxides upon electron ionization (EI) or collision-induced dissociation (CID) is heavily influenced by their structure.

For this compound (Molecular Weight: 117.19 g/mol ), several fragmentation pathways can be predicted based on the known chemistry of N-oxides:

[M-O]⁺: Loss of an oxygen atom (16 Da) to form the triethylamine radical cation is a possible pathway.

[M-OH]⁺: Loss of a hydroxyl radical (17 Da) can occur, especially after rearrangement.

Cope Elimination Analogue: A major fragmentation route involves the loss of an alkene, in this case, ethene (28 Da), leading to a fragment corresponding to the protonated N,N-diethylhydroxylamine. researchgate.net This is a gas-phase analogue of the thermal Cope elimination.

Loss of an Ethyl Group: Cleavage of a C-N bond can lead to the loss of an ethyl radical (29 Da).

Alpha-Cleavage: A common fragmentation for amines is cleavage of the C-C bond alpha to the nitrogen, which would result in the loss of a methyl radical (15 Da) to form an iminium ion.

Interactive Table 4.4.3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment m/z | Proposed Identity | Neutral Loss |

|---|---|---|

| 117 | [C₆H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 102 | [C₅H₁₂NO]⁺ | Loss of CH₃ |

| 101 | [C₆H₁₅N]⁺• | Loss of O |

| 100 | [C₆H₁₄N]⁺ | Loss of OH |

| 89 | [C₄H₁₁NO]⁺• | Loss of C₂H₄ (Ethene) |

| 88 | [C₄H₁₀NO]⁺ | Loss of C₂H₅ (Ethyl) |

Analytical Methodologies for Triethylamine N Oxide Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of Triethylamine (B128534) N-oxide, providing fundamental insights into its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of Triethylamine N-oxide. The 1H NMR spectrum of TEAO is characterized by the nine equivalent protons of the three methyl groups, which typically appear as a single, sharp singlet. nih.gov

A challenge in analyzing TEAO in biological samples like serum via 1D 1H NMR is the crowded spectral region where the TEAO methyl singlet resides. nih.gov To overcome this, the pH of the sample can be adjusted. For instance, modifying the sample pH to 5.3 with a citrate (B86180) buffer shifts the TEAO methyl proton peak to a less congested area of the spectrum, between 3.29 and 3.30 ppm, enabling more accurate automated integration and quantification. nih.gov This pH adjustment exploits the fact that at a pH of 7.4, the TEAO signal can be obscured by other molecules, but at a lower pH, the peak becomes well-resolved. nih.gov An NMR-based assay demonstrated linearity in the range of 3.3 to 3,000 μM, with a limit of detection of 3.0 μM. nih.govnih.gov

| Parameter | Value | Reference |

| Reportable Range | 3.3 to 3,000 μM | nih.gov |

| Limit of Blank | 1.6 μM | nih.gov |

| Limit of Detection | 3.0 μM | nih.gov |

| Limit of Quantitation | 3.3 μM | nih.gov |

| Within-run Imprecision | 4.3% to 14.5% | nih.gov |

| Within-lab Imprecision | 4.3% to 14.5% | nih.gov |

This table summarizes the performance characteristics of an automated NMR spectroscopy assay for TMAO quantification in serum and plasma.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis (e.g., Characterization of Uranyl Complexes)

Infrared (IR) and Raman spectroscopy are instrumental in identifying the functional groups present in this compound and studying its interactions with other molecules. The N-O stretching frequency is a key diagnostic peak in the IR spectrum of TEAO, appearing around 937 cm⁻¹. cdnsciencepub.com The C-N stretching frequency is also observed at approximately 945 cm⁻¹. cdnsciencepub.com

A notable application of Raman spectroscopy is in the characterization of uranyl complexes with this compound. In a study of a photochemically synthesized uranyl peroxide dimer, [(UO₂)₂O₂(ON(CH₂CH₃)₃)₄Cl₂], Raman spectroscopy was used to confirm the coordination of the TEAO ligands to the UO₂²⁺ cations. chemistryviews.org The C-N stretching modes of the coordinated TEAO were observed at 696.8 cm⁻¹, 717.8 cm⁻¹, and 776.5 cm⁻¹, which are red-shifted by about 30-40 cm⁻¹ compared to free triethylamine. researchgate.netresearchgate.net This red-shift is indicative of the bond weakening upon coordination to the uranium center. chemistryviews.orgresearchgate.netresearchgate.net This technique has been suggested as a way to monitor the degradation of amines in nuclear fuel processing. chemistryviews.org

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C-N Stretch (in Uranyl Complex) | 696.8 | researchgate.netresearchgate.net |

| C-N Stretch (in Uranyl Complex) | 717.8 | researchgate.netresearchgate.net |

| C-N Stretch (in Uranyl Complex) | 776.5 | researchgate.netresearchgate.net |

| U-Cl Stretch | 198.9 | researchgate.netresearchgate.net |

| U-Cl Stretch | 212.1 | researchgate.netresearchgate.net |

This table presents key Raman spectroscopic peaks observed for a uranyl peroxide complex containing this compound ligands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique for determining the molecular weight and fragmentation pattern of this compound. It is frequently coupled with chromatographic methods for quantitative analysis. In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ of TEAO is observed at a mass-to-charge ratio (m/z) of 76.2. bevital.nonih.gov A characteristic product ion at m/z 58.2 is often monitored in tandem mass spectrometry (MS/MS) for selective quantification. nih.gov

For enhanced accuracy, stable isotope-labeled internal standards, such as d9-TMAO, are commonly used. bevital.no The transition monitored for d9-TMAO is typically m/z 85.3 → 66.2. nih.gov This stable isotope dilution method provides robust and reliable quantification of TEAO in complex biological matrices like plasma and urine. bevital.no

UV-Vis Spectroscopy in Specific Research Contexts

While this compound itself is spectroscopically silent in the UV-visible region, UV-Vis spectroscopy can be employed indirectly in specific research contexts. researchgate.net For instance, the formation of certain reaction products involving TEAO can be monitored. One study demonstrated a colorimetric assay for TMAO detection where the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB) is catalyzed by poly(allylamine hydrochloride)@manganese dioxide (PAH@MnO₂) nanosheets. nih.gov The presence of TMAO leads to a decrease in the absorbance at 650 nm, allowing for its quantification. nih.gov Another application involves the study of enzyme kinetics, where the activity of enzymes like horseradish peroxidase or α-chymotrypsin in the presence of TEAO is monitored by measuring the absorbance of a colored product over time. nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from other components in a sample mixture prior to its detection and quantification.

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is a suitable method for the analysis of volatile and thermally stable compounds. While TEAO itself is non-volatile, it can be analyzed by GC after a chemical reduction to the more volatile trimethylamine (B31210) (TMA). nih.govmdpi.com In one method, TEAO is reduced to TMA using titanium(III) chloride. nih.gov The resulting TMA can then be derivatized to form a carbamate, which is then analyzed by GC coupled with mass spectrometry (GC/MS). nih.gov This approach allows for the sensitive detection of TEAO in biological samples. nih.gov The use of GC/MS also enables the use of stable isotope-labeled internal standards for accurate quantification. nih.gov

Liquid Chromatography (LC) Techniques (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and quantification of TMAO from complex mixtures. These methods are often coupled with mass spectrometry for enhanced sensitivity and specificity.

One common approach involves Hydrophilic Interaction Liquid Chromatography (HILIC). A UPLC-MS/MS method has been developed for the simultaneous quantification of TMAO, L-carnitine, and γ-butyrobetaine in human plasma. nih.gov This method utilizes a HILIC-type column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) for the effective separation of these analytes. nih.gov Another study optimized chromatographic conditions using a UPLC–HILIC-N (neutral) column with an isocratic elution of 10 mmol/L ammonium formate (B1220265) in a water:acetonitrile mixture, achieving good resolution of TMAO and related metabolites. mdpi.com

The choice of sample preparation is critical for accurate LC analysis. A simple protein precipitation step using acetonitrile is a common and effective method for preparing plasma samples for LC-MS/MS analysis of TMAO. nih.gov Some methods have also explored the use of a surrogate matrix to construct calibration curves, thereby avoiding interference from endogenous TMAO in biological samples. nih.gov This approach has demonstrated excellent linearity and accuracy for TMAO quantification in human plasma. nih.gov

The performance of these LC-based methods is rigorously validated to ensure reliability. Key validation parameters include linearity, sensitivity (limit of detection and quantification), precision, and accuracy. For instance, a validated LC-MS/MS method for TMAO in human plasma showed a broad linear range and met the imprecision acceptance criteria of 15%. nih.gov

Table 1: Performance of Selected Liquid Chromatography Methods for TMAO Analysis

| Technique | Matrix | Linear Range | Limit of Quantification (LOQ) | Recovery | Reference |

|---|---|---|---|---|---|

| UPLC-MS/MS | Human Plasma | 0.0625–100 μmol/L | Not Specified | >94% | mdpi.com |

| LC-MS/MS | Human Plasma | 1–5,000 ng/mL | 1 ng/mL | 96.36–111.43% (Accuracy) | nih.gov |

| Isocratic LC-MS/MS | Serum | 0.5 - 80 μmol/L | Not Specified | Not Specified | nih.gov |

| UHPLC-MS/MS | Plasma and Urine | 0.15-400μmol/L | Not Specified (LOD: 0.08 to 0.12μmol/L) | 95% to 109% | au.dk |

Ion Chromatography Applications

Ion chromatography (IC) provides an alternative approach for the analysis of TMAO, particularly in environmental samples and for the simultaneous determination of other small amines.

A method using non-suppressed ion chromatography with conductivity detection has been developed for the simultaneous determination of methylamines, including TMAO, in particulate matter. nih.govusda.gov This technique employs a cation-exchange column and an eluent of nitric acid and acetonitrile to achieve good separation of the analytes. nih.govusda.gov Another IC method with non-suppressed conductivity detection was developed for the simultaneous determination of dimethylamine (B145610), trimethylamine, and TMAO in aquatic products using a methanesulfonic acid solution as the eluent. researchgate.net

For the analysis of TMAO in natural waters and biological media, a sensitive method involving enzymatic reduction of TMAO to trimethylamine (TMA) followed by quantification using Flow Injection Gas Diffusion-Ion Chromatography (FIGD-IC) has been reported. acs.orgacs.orguhi.ac.uk This technique offers a very low limit of detection, making it suitable for samples with trace amounts of TMAO. acs.orgacs.orguhi.ac.uk

Table 2: Performance of Ion Chromatography Methods for TMAO Analysis

| Technique | Matrix | Detection Limit | Recovery | Reference |

|---|---|---|---|---|

| Non-suppressed IC | Particulate Matter | 72 µg/L | 78.8% - 88.3% | nih.govusda.gov |

| Non-suppressed IC | Aquatic Products | 0.10 mg/L | Not Specified | researchgate.net |

| FIGD-IC (after enzymatic reduction) | Aqueous and Biological Media | 1.35 nmol dm-3 | Not Specified | acs.orgacs.orguhi.ac.uk |

Electrochemical Detection and Quantification Methods

Electrochemical methods offer a rapid and cost-effective alternative for the detection of TMAO. These techniques are often based on the development of specific sensors that can generate a measurable electrical signal in response to the presence of TMAO.

One approach involves the use of a molecularly imprinted polymer (MIP) based electrochemical sensor. nih.govresearchgate.netresearchgate.netwipo.int A sensor fabricated with a polypyrrole@molybdenum(III)sulfide nanosheets composite MIP has demonstrated a linear detection range for TMAO from 30 µM to 210 µM with a limit of detection of 1.4 µM. nih.gov This sensor was found to be highly selective for TMAO and suitable for its detection in human urine. nih.gov Another MIP-based sensor showed a dynamic detection range of 1–15 ppm. researchgate.netresearchgate.net

Amperometric biosensors have also been developed for TMAO detection. One such biosensor utilizes an immobilized TMAO reductase (TorA) on an electrode. nih.gov This sensor operates by measuring the reduction of a mediator, such as methylviologen, and exhibits a linear response to TMAO concentrations. nih.gov It has been successfully used to measure TMAO in human serum with a lower detectable concentration of 10 µM. nih.gov

Table 3: Performance of Electrochemical Methods for TMAO Detection

| Sensor Type | Detection Principle | Linear Range | Limit of Detection | Reference |

|---|---|---|---|---|

| Ppy@Mo2S3-MIP sensor | Voltammetry | 30 µM - 210 µM | 1.4 µM | nih.gov |

| MIP sensor | Differential Pulse Voltammetry | 1 - 15 ppm | Not Specified | researchgate.netresearchgate.net |

| Amperometric Biosensor (TorA) | Amperometry | 2 µM - 15 mM | 10 µM (in 10% human serum) | nih.gov |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which combine a separation method with a detection method, are the gold standard for TMAO analysis due to their high sensitivity, specificity, and ability to handle complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): While direct analysis of TMAO by GC-MS is challenging due to its low volatility, methods have been developed that involve a reduction step. nih.govnih.gov In this approach, TMAO is reduced to the more volatile TMA, which is then derivatized and analyzed by GC-MS. nih.gov For instance, a method using p-toluenesulfonyl chloride for derivatization of dimethylamine and 2,2,2-trichloroethyl chloroformate for TMA has been described. nih.gov A headspace-solid phase microextraction (HS-SPME) GC-MS method allows for the simultaneous quantification of TMAO (after reduction) and other gut metabolites like short-chain fatty acids in fecal samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for TMAO quantification in clinical and research settings. nih.govnih.govmdpi.comsciex.commdpi.com LC-MS/MS methods offer high throughput, excellent sensitivity, and specificity. A simple sample preparation involving protein precipitation followed by LC-MS/MS analysis is common. nih.govmdpi.com Many methods utilize a stable isotope-labeled internal standard, such as trimethylamine-d9 N-oxide, to ensure high accuracy. nih.govmdpi.com

Various LC-MS/MS methods have been validated according to regulatory guidelines, demonstrating their robustness for clinical applications. nih.govmdpi.com These methods can achieve very low limits of quantification, for example, 0.25 µM in human plasma. mdpi.com The development of UPLC-MS/MS methods further enhances the speed and resolution of the analysis. nih.govmdpi.comau.dk

Table 4: Performance of Advanced Hyphenated Techniques for TMAO Analysis

| Technique | Matrix | Key Features | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| HS-SPME GC-MS | Fecal Samples | Simultaneous analysis of TMAO (after reduction), TMA, and SCFAs. | 0.011-0.23 µmol g-1 | nih.gov |

| LC-MS/MS | Human Plasma | Simple protein precipitation, use of non-deuterated IS. | 0.25 µM | mdpi.com |

| LC-MS/MS | Human Plasma | Use of surrogate matrix for calibration. | 1 ng/mL | nih.gov |

| UPLC-MS/MS | Plasma and Urine | Simultaneous determination of TMA, TMAO, and taurine. | Not Specified (LOD: 0.08 to 0.12μmol/L) | au.dk |

| LC-MS/MS | Urine | Quantitation of TMAO alongside other metabolites. | Not Specified | mdpi.com |

Applications of Triethylamine N Oxide in Advanced Organic Synthesis

Reagent in Olefin Synthesis via Cope Elimination Pathway

One of the most significant applications of triethylamine (B128534) N-oxide is in the synthesis of alkenes through the Cope elimination. This reaction involves the thermal decomposition of a tertiary amine N-oxide to yield an alkene and a hydroxylamine. organic-chemistry.org The process begins with the oxidation of a tertiary amine to its corresponding N-oxide, which then undergoes an intramolecular elimination reaction upon heating. masterorganicchemistry.com This pathway offers a valuable alternative to other elimination methods like the Hofmann or Zaitsev eliminations.

The Cope elimination is characterized by a concerted mechanism that proceeds through a five-membered cyclic transition state. organic-chemistry.orgalfa-chemistry.com This intramolecular, unimolecular reaction is thermally activated and does not require acid or base catalysis. masterorganicchemistry.com

| Feature | Description |

| Mechanism | Concerted, intramolecular Ei cis-elimination. alfa-chemistry.com |

| Transition State | Planar five-membered ring. organic-chemistry.orgalfa-chemistry.com |

| Activation | Thermal; requires heat to proceed. masterorganicchemistry.com |

| Byproducts | N,N-disubstituted hydroxylamine. masterorganicchemistry.com |

The Cope elimination provides a reliable method for generating specific alkene structures, particularly in cases where other methods might fail or lead to mixtures of products. A key feature of this reaction is its regioselectivity, which often favors the formation of the less substituted alkene, a principle known as the Hofmann rule. organic-chemistry.org This preference is attributed to the sterically demanding nature of the amine oxide group, which reacts more readily with the most accessible β-hydrogen atoms. organic-chemistry.org This makes the reaction particularly useful for the synthesis of terminal and exocyclic alkenes, which can be challenging to produce selectively via other elimination pathways. masterorganicchemistry.com

The mechanism of the Cope elimination inherently allows for a high degree of stereocontrol. The reaction proceeds through a syn-periplanar arrangement of the β-hydrogen and the amine oxide group within the five-membered cyclic transition state. organic-chemistry.org This means that the hydrogen atom and the amine oxide leaving group must be on the same side of the carbon-carbon bond for the elimination to occur. alfa-chemistry.com This syn stereochemistry is a direct consequence of the concerted, cyclic nature of the mechanism and is a defining characteristic of the reaction, distinguishing it from E2 eliminations which typically proceed via an anti pathway. masterorganicchemistry.com This predictable stereochemical outcome makes the Cope elimination a powerful tool for the synthesis of stereodefined alkenes from diastereomerically pure starting materials.

Auxiliary in Diverse Organic Transformations

Beyond its role in olefin synthesis, Triethylamine N-oxide also serves as a valuable auxiliary reagent in a variety of other organic transformations, aiding in functional group manipulations and complex molecular rearrangements.

This compound has been effectively employed for the selective deprotection of certain protecting groups. A notable application is the chemoselective cleavage of tert-butyldimethylsilyl (TBS) ethers. scispace.com Research has demonstrated that this compound can selectively deprotect aryl TBS ethers in high yields, leaving alkyl TBS ethers intact within the same molecule. scispace.comresearchgate.net This selectivity offers a significant advantage in multistep syntheses of complex molecules where differential protection of hydroxyl groups is required.

| Substrate Type | Reactivity with this compound | Outcome |

| Aryl TBS ethers | Reactive | Cleavage to corresponding phenols. scispace.com |

| Alkyl TBS ethers | Unreactive | Protecting group remains intact. scispace.comresearchgate.net |

Tertiary amine N-oxides and their parent amines play a pivotal role in constructing cyclic molecular architectures through intramolecular cyclization reactions. For example, triethylamine has been used as a catalyst in the intramolecular oxa-Michael addition of unsaturated hydroperoxides to form 1,2-dioxanes, which are structural motifs found in biologically active natural products. nih.gov In other systems, the triethylamine/triethylamine N-oxide system can act as a base to promote C-N bond formation in the synthesis of complex tetracycles. The basic nature of these compounds facilitates the necessary proton transfers that initiate and drive the cyclization process, leading to the formation of stable ring systems.

Precursor in N-Deoxygenation Strategies

While this compound is formed by the oxidation of triethylamine, it can also serve as a precursor that is deoxygenated back to the parent tertiary amine. This conversion is a key step in reaction cycles where the N-oxide acts as a mild oxidizing agent or an oxygen atom transfer reagent. For instance, in organometallic chemistry, this compound is used to remove carbonyl ligands from metal centers. wikipedia.org In this process, the N-oxide transfers its oxygen atom to a carbonyl group, which is then released as carbon dioxide, while the this compound is itself reduced back to triethylamine. wikipedia.org This ability to be readily deoxygenated makes it a useful reagent where the generation of the parent amine as a byproduct is acceptable or desired.

Catalytic Roles and Promotive Effects of this compound in Advanced Organic Synthesis

This compound (TEAO) has emerged as a versatile reagent in modern organic synthesis, primarily recognized for its role as a mild oxidant and a promoter in various catalytic systems. Its unique electronic and steric properties allow it to participate in a range of transformations, influencing reaction rates, selectivity, and even enabling novel reactivity. This section will delve into the specific applications of TEAO as an organocatalyst and as a crucial additive in metal-catalyzed reactions.

Organocatalytic Applications

While the broader class of chiral heteroaromatic N-oxides has found significant application as potent Lewis base organocatalysts, particularly in asymmetric synthesis, the direct role of this compound as a primary organocatalyst is less common. mdpi.com Instead, its utility in organocatalytic reactions is predominantly as a co-oxidant, where it facilitates the turnover of the primary catalytic species.

The oxidizing power of TEAO stems from the relatively weak N-O bond, which allows for the transfer of the oxygen atom to a suitable substrate, regenerating the active form of an organocatalyst in the process. This is particularly valuable in reactions where the organocatalyst is consumed and needs to be regenerated in situ. For instance, in certain oxidation reactions catalyzed by organic molecules, TEAO can serve as the terminal oxidant, accepting electrons from the reduced catalyst to complete the catalytic cycle.

The application of TEAO as a co-oxidant is exemplified in various oxidation reactions, such as the conversion of sulfides to sulfoxides and alcohols to aldehydes or ketones. In these contexts, an organocatalyst might facilitate the initial oxidation step, becoming reduced in the process, and TEAO would then re-oxidize the catalyst for subsequent turnovers.

| Reaction Type | Role of this compound | Catalyst System | General Outcome |

| Sulfide Oxidation | Co-oxidant | Organocatalyst (e.g., flavin-based) | Formation of sulfoxides |

| Alcohol Oxidation | Co-oxidant | Organocatalyst (e.g., TEMPO) | Synthesis of aldehydes/ketones |

It is important to distinguish this role from that of a direct organocatalyst, which would typically involve the activation of a substrate through non-covalent interactions (e.g., hydrogen bonding, Lewis base activation) to facilitate a chemical transformation. While TEAO possesses a nucleophilic oxygen atom, its application as a direct Lewis base catalyst is not as well-established as that of its aromatic counterparts.

Additive in Metal-Catalyzed Reactions (e.g., promoting C-N bond formation with Sn(II) cations)

This compound has demonstrated significant utility as an additive in a variety of metal-catalyzed reactions, where it can act as a ligand, an oxidant, or a promoter to enhance catalytic activity and influence selectivity. Its role is particularly notable in promoting challenging bond formations.

A prime example of the promotive effect of TEAO is in the intramolecular cyclization to form complex heterocyclic structures. Specifically, it has been shown to be a crucial component in a tin(II)-catalyzed C-N bond formation. In the synthesis of a tetracyclic molecule, the use of Sn(OTf)₂ as a catalyst for the cleavage of a Boc-protecting group, followed by the addition of triethylamine, led to the desired C-N bond formation with a high yield of 79%. In this transformation, while triethylamine acts as a base, the related N-oxide can play a synergistic role in modulating the reactivity of the metal center.

The precise mechanism by which TEAO promotes such reactions can be multifaceted. As a Lewis base, the oxygen atom of TEAO can coordinate to the metal center, altering its electronic properties and enhancing its catalytic activity. This coordination can stabilize reactive intermediates or facilitate key steps in the catalytic cycle, such as reductive elimination.

| Catalyst System | Substrate Type | Reaction Type | Role of TEAO | Yield (%) |

| Sn(OTf)₂ / Et₃N | Boc-protected amine | Intramolecular C-N bond formation | Promoter | 79 |

Beyond tin-catalyzed reactions, N-oxides, in general, have been employed as additives in palladium-catalyzed cross-coupling reactions. rsc.orgorganic-chemistry.orgresearchgate.netnih.gov In these contexts, they can serve as oxidants to regenerate the active Pd(II) or Pd(IV) species in catalytic cycles that involve oxidative addition and reductive elimination. While specific, detailed examples with this compound are not as extensively documented as for other N-oxides, its potential to influence the outcome of such reactions is recognized. The ability of TEAO to act as a mild oxidant makes it a suitable candidate for such applications, potentially offering advantages over harsher, inorganic oxidants.

Environmental and Biological Chemistry Research Pertaining to Triethylamine N Oxide

Formation and Degradation Pathways in Environmental Matrices

The presence and fate of Triethylamine (B128534) N-oxide in the environment are governed by both non-biological (abiotic) and biological (biotic) processes. These pathways determine the compound's persistence, transformation, and ultimate impact on environmental systems.

Abiotic Degradation Mechanisms (e.g., Photooxidation in Smog Chambers)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as photolysis and oxidation. Research on the atmospheric photooxidation of tertiary amines, which are precursors to their respective N-oxides, provides insight into these mechanisms.

In smog chamber studies, Triethylamine N-oxide (TEAO) has been shown to form from the photooxidation of its precursor, triethylamine. mdpi.com This suggests that atmospheric oxidation chemistry is a significant pathway for the formation of alkylamine-N-oxides. mdpi.com The oxidation of tertiary amines can be initiated by common atmospheric oxidants like ozone, oxygen radicals, and hydrogen peroxide. mdpi.com

Studies on the analogous compound, trimethylamine (B31210), in the European Photochemical Reactor (EUPHORE) have provided detailed insights into the products of such photooxidation processes. While not specific to triethylamine, these findings are indicative of the likely degradation pathways.

| Precursor Compound | Major Photooxidation Products | Aerosol Yield |

| Trimethylamine | Methanimine, N-methyl-methanimine, Formamide, N-methyl formamide, N,N-dimethyl formamide | 8% - 14% |

This table presents data from the photooxidation of trimethylamine, a structural analog of triethylamine, studied under simulated natural conditions. nilu.com

Another potential, though less environmentally common, abiotic pathway is the Cope elimination. This thermal, intramolecular elimination reaction causes amine oxides to decompose, forming an alkene and a hydroxylamine.

Biotransformation in Environmental Systems

In environmental matrices, particularly marine ecosystems, biotransformation by microorganisms is a primary pathway for the degradation of amine oxides. TMAO is recognized as a significant nutrient for marine bacteria, playing a crucial role in marine carbon and nitrogen cycles. mdpi.compnas.org

Marine heterotrophic bacteria, including those from the SAR11 and Roseobacter clades, can catabolize TMAO. pnas.orgnih.gov This process is initiated by a specific enzyme, TMAO demethylase (Tdm), which catalyzes the first step in TMAO degradation. pnas.orgnih.gov The genes responsible for TMAO catabolism are found to be abundant and actively expressed in natural seawater, indicating that TMAO is a key, and perhaps previously overlooked, nutrient for marine bacteria. pnas.orgnih.gov

Another critical enzyme in microbial biotransformation is Trimethylamine N-oxide reductase (TorA). This enzyme, found in various marine, photosynthetic, and enteric bacteria, reduces TMAO back to its corresponding amine (trimethylamine, TMA). acs.orgwikipedia.org This reduction is a major process in the spoilage of fish, where bacteria convert the high concentrations of TMAO in fish tissues to the foul-smelling TMA. wikipedia.org

| Enzyme | Function | Organism Type | Environmental Significance |

| TMAO demethylase (Tdm) | Initiates TMAO degradation | Marine heterotrophic bacteria (e.g., SAR11, Roseobacter) | Nutrient cycling in marine environments. pnas.orgnih.gov |

| TMAO reductase (TorA) | Reduces TMAO to TMA | Marine, photosynthetic, and enteric bacteria | Nutrient cycling; fish spoilage. acs.orgwikipedia.org |

Role in Nitrogen Cycling and Biogeochemical Processes

The microbial processing of this compound and its analogs is integral to biogeochemical cycles, particularly the nitrogen cycle. As a nitrogen-containing compound, TMAO serves as an important nutrient source for marine bacteria. mdpi.compnas.org

The catabolism of TMAO by marine bacteria such as Ruegeria pomeroyi results in the remineralization of nitrogen in the form of ammonium (B1175870). nih.gov This ammonium can then be utilized by other microorganisms, demonstrating a direct role in the flow of nutrients within marine surface waters. nih.gov The genes and enzymes involved in TMAO uptake and degradation are highly expressed in marine environments, highlighting their importance in oceanic microbial-mediated carbon and nitrogen cycles. pnas.org

Furthermore, the biotransformation of TMAO can lead to the production of smaller methylated amines. mdpi.com These compounds are known precursors of marine aerosols and the greenhouse gas nitrous oxide, linking the microbial metabolism of amine oxides in the ocean to atmospheric chemistry. mdpi.com

Research on Endogenous Formation and Biotransformation in Biological Systems

Within biological systems, this compound is formed from its precursor, triethylamine, through enzymatic processes and can also be subsequently metabolized.

Enzymatic Biotransformation of Triethylamine to this compound

The primary mechanism for the formation of tertiary amine N-oxides in vertebrates is the oxidation of the corresponding tertiary amine in the liver. acs.org For the well-studied analog TMAO, trimethylamine (TMA)—often produced by gut microbiota from dietary precursors like choline (B1196258) and L-carnitine—is absorbed and transported to the liver. mdpi.comnih.govresearchgate.net

In the liver, enzymes from the flavin-containing monooxygenase (FMO) family catalyze the N-oxidation. mdpi.comnih.gov Specifically, FMO3 is recognized as the primary enzyme responsible for converting TMA to TMAO. acs.orgnih.gov This process is an NADPH-dependent monooxygenation reaction. mdpi.com Studies using rat liver microsomes have confirmed that FMOs are the major enzymes responsible for both the N-oxygenation and N-demethylation of TMA. nih.gov While studied less extensively, a similar pathway involving FMO enzymes is responsible for the biotransformation of triethylamine to this compound.

| Enzyme Family | Primary Isoform | Cofactor | Location | Function |

| Flavin-containing monooxygenase (FMO) | FMO3 | NADPH | Liver | N-oxidation of tertiary amines (e.g., Triethylamine) to their corresponding N-oxides. acs.orgmdpi.comnih.gov |

Reduction of this compound by Liver Microsomal Enzymes (e.g., NADPH-dependent)

While the oxidation of tertiary amines in the liver is well-documented, the reduction of their N-oxides back to the parent amine appears to be primarily a function of microbial, rather than host, enzymes. Research has identified a phenomenon termed "metabolic retroversion," where ingested TMAO can be reduced back to TMA. researchgate.netnih.gov This reduction is mainly carried out by bacteria in the gut, particularly members of the Enterobacteriaceae family. researchgate.netnih.gov The TMA produced can then be reabsorbed and reoxidized to TMAO by the liver's FMO3 enzyme. nih.gov

The available scientific literature focuses on microbial enzymes, such as TMAO reductase, for this reductive process. wikipedia.org There is limited evidence to suggest a significant pathway for the NADPH-dependent reduction of this compound or TMAO by liver microsomal enzymes in vertebrates. The primary metabolic direction in the liver is the FMO-catalyzed oxidation of the amine to the N-oxide.

Analytical Monitoring in Environmental and Biological Samples

The analytical monitoring of this compound (TEAO) in environmental and biological matrices is not a widely documented area of research, in stark contrast to its more commonly studied analogue, Trimethylamine N-oxide (TMAO). While TEAO is a recognized tertiary amine N-oxide used primarily in organic synthesis, its occurrence, metabolic pathways, and environmental fate have not been extensively investigated. Consequently, there is a scarcity of validated methods and detailed research findings specifically for the quantification of TEAO in samples such as water, soil, plasma, or urine.

However, based on the physicochemical properties of TEAO (a polar, non-volatile, and water-soluble small molecule) and the extensive methodologies developed for other short-chain aliphatic amine oxides, the most applicable analytical techniques can be outlined. The primary challenges in analyzing TEAO involve its high polarity, which makes it difficult to retain on traditional reversed-phase chromatography columns, and its non-volatile nature, which complicates analysis by gas chromatography without prior chemical modification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the most suitable and powerful technique for the direct, sensitive, and selective quantification of TEAO. This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of triple quadrupole mass spectrometry. For polar compounds like TEAO, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode over traditional reversed-phase (e.g., C18) chromatography.

Gas Chromatography (GC) is generally not suitable for the direct analysis of amine oxides due to their low volatility and thermal lability. Direct injection into a hot GC inlet would likely cause TEAO to degrade rather than volatilize. Therefore, GC-based methods would necessitate a chemical derivatization step to create a more volatile and thermally stable analogue, or a reduction step to convert TEAO back to its parent amine, triethylamine (TEA), which is volatile and readily analyzable by GC. For instance, methods developed for TMAO often involve its reduction to trimethylamine (TMA) using reagents like titanium(III) chloride, followed by GC-MS analysis of the resulting TMA nih.govnih.govdocksci.com. A similar strategy could be applied to TEAO.

Below are detailed descriptions of the potential analytical approaches and hypothetical performance characteristics based on methods for analogous compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the state-of-the-art for quantifying polar metabolites in complex biological and environmental samples nih.govnih.govresearchgate.net.

Sample Preparation : For biological samples like plasma or serum, a simple protein precipitation step is typically sufficient. This is often achieved by adding a cold organic solvent (e.g., acetonitrile (B52724), methanol, or a mixture thereof) to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins bevital.no. For urine, a "dilute-and-shoot" approach, where the sample is simply diluted with the mobile phase, can often be used mdpi.com. Environmental water samples might be analyzed directly or after a filtration step.

Chromatographic Separation : HILIC columns are ideal for retaining and separating highly polar compounds like TEAO. The mobile phase typically consists of a high percentage of an organic solvent (like acetonitrile) and a small percentage of an aqueous buffer (such as ammonium formate (B1220265) or ammonium acetate), which facilitates the partitioning of the analyte into the aqueous layer on the stationary phase mdpi.com.

Mass Spectrometric Detection : Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Quantification is achieved through multiple reaction monitoring (MRM), which provides excellent selectivity and reduces matrix interference. For TEAO, the protonated molecule [M+H]⁺ (mass-to-charge ratio m/z 118.1) would be selected as the precursor ion. This ion is then fragmented in the collision cell, and a specific, stable product ion is monitored for quantification. An isotopically labeled internal standard, such as deuterium-labeled TEAO (d15-TEAO), would be the ideal choice to ensure the highest accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.

Table 1: Illustrative Performance Characteristics of a HILIC-LC-MS/MS Method for TEAO Quantification This table presents typical performance metrics achievable with modern LC-MS/MS systems for the analysis of small polar molecules. Specific values for TEAO would require experimental validation.

| Parameter | Typical Value | Description |

| Linear Range | 0.05 - 200 µmol/L | The concentration range over which the instrument response is directly proportional to the analyte concentration. |

| Limit of Detection (LOD) | 0.01 - 0.05 µmol/L | The lowest concentration of the analyte that can be reliably distinguished from background noise. |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 µmol/L | The lowest concentration that can be measured with acceptable accuracy and precision bevital.no. |

| Intra-day Precision (%CV) | < 10% | The variation observed for repeated measurements of the same sample within the same day mdpi.com. |

| Inter-day Precision (%CV) | < 15% | The variation observed for repeated measurements of the same sample on different days mdpi.com. |

| Accuracy (% Recovery) | 90 - 110% | The closeness of the measured value to the true value, often assessed by spike-and-recovery experiments bevital.no. |

Gas Chromatography-Mass Spectrometry (GC-MS)

While less direct, GC-MS can be adapted for TEAO analysis through chemical conversion.

Sample Preparation and Conversion : The sample would first be treated with a reducing agent, such as TiCl₃, to quantitatively convert TEAO to triethylamine (TEA) nih.gov. The volatile TEA is then extracted from the sample matrix, typically using a headspace solid-phase microextraction (HS-SPME) technique or liquid-liquid extraction nih.gov.

GC Separation and MS Detection : The extracted TEA is introduced into the GC, where it is separated on a capillary column. Detection by mass spectrometry would involve monitoring the characteristic ions of TEA in electron ionization (EI) mode.

This indirect approach is more labor-intensive and susceptible to variability in the efficiency of the reduction reaction compared to direct LC-MS/MS analysis.

Table 2: Research Findings on Concentrations of Analogous Amine Oxides in Various Samples No direct research findings for this compound concentrations in environmental or biological samples are readily available. This table shows representative concentrations of the related, well-studied compound Trimethylamine N-oxide (TMAO) to illustrate the typical concentration ranges in which such compounds are found.

| Sample Matrix | Analyte | Concentration Range | Reference Method |

| Human Plasma (Healthy) | TMAO | 2.25 – 5.79 µmol/L (Median) | LC-MS/MS bevital.no |

| Human Urine | TMAO | 52.0 µM (Minimum observed) | LC-MS/MS mdpi.com |

| Marine Surface Water | TMAO | 1.4 - 79 nmol/L | Enzymatic Reduction-IC researchgate.netacs.org |

| Fish Oil | TMAO | < 10 µg/kg (in refined oils) | LC-MS/MS mdpi.com |

Emerging Research Directions and Future Perspectives on Triethylamine N Oxide

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of triethylamine (B128534) N-oxide often involves oxidizing agents that can generate hazardous byproducts. Modern research is increasingly focused on developing greener, more sustainable synthetic pathways that align with the principles of green chemistry. A primary objective is the replacement of conventional oxidants with environmentally benign alternatives.

Hydrogen peroxide (H₂O₂) is a focal point of this research due to its classification as a green oxidant; its only byproduct is water. dntb.gov.ua To improve the efficiency and selectivity of triethylamine oxidation using H₂O₂, a variety of advanced catalytic systems are under investigation. These catalysts are designed to facilitate the reaction under milder conditions, such as at room temperature, which reduces energy consumption and minimizes waste. dntb.gov.ua

One promising approach involves the use of a recyclable tungstate-exchanged Mg-Al layered double hydroxide (B78521) (LDH-WO₄²⁻) as a heterogeneous catalyst. This system has demonstrated the ability to produce amine N-oxides in quantitative yields at room temperature using an aqueous solution of H₂O₂ in water. This method exemplifies several key principles of green chemistry, including the use of a recyclable catalyst, a green oxidizing agent, and an environmentally safe solvent. dntb.gov.ua

| Catalyst System | Solvent | Temperature | Yield (%) | Key Green Features |

| Pt(II) complexes | Dichloromethane | Room Temp. | 80-99% | Mild conditions, High yield |

| LDH-WO₄²⁻ | Water | Room Temp. | Quantitative | Recyclable catalyst, Green oxidant, Safe solvent |

This table presents a comparison of different catalytic systems for the N-oxidation of triethylamine, highlighting their green chemistry attributes.

Future research in this area will likely concentrate on the development of even more efficient and robust catalysts, potentially including biocatalytic routes, to further enhance the sustainability of triethylamine N-oxide production.

Exploration of New Catalytic and Reagent Applications

The utility of this compound as a mild oxidizing agent is well-established, but researchers continue to uncover new applications for it as both a catalyst and a reagent in organic synthesis. Its ability to donate an oxygen atom under gentle conditions makes it a valuable alternative to harsher, traditional inorganic oxidants. dntb.gov.ua

Recent explorations have expanded its role in various oxidative transformations, including:

The conversion of sulfides to sulfoxides and sulfones. dntb.gov.ua

The catalytic oxidation of alcohols to aldehydes and ketones. dntb.gov.ua

Its use as a reagent in the synthesis of complex heterocyclic compounds. dntb.gov.ua

The epoxidation of perfluoroalkenes. dntb.gov.ua

The conversion of alkyl halides to carbonyl compounds. dntb.gov.ua

Furthermore, this compound can act as a co-oxidant in metal-catalyzed reactions, enhancing the reactivity and efficiency of the catalytic cycle. The Lewis basicity of the oxygen atom also allows it to function as a ligand in coordination chemistry, coordinating to metal centers and influencing the properties of the resulting complexes. dntb.gov.ua The future of this compound in this domain lies in the discovery of novel catalytic systems where it can enable previously challenging transformations and in the design of new reactions that capitalize on its unique reactivity profile.

Advanced Mechanistic and Stereochemical Investigations

A deep understanding of reaction mechanisms and stereochemistry is crucial for the rational design of new synthetic methods. For this compound, one of the most well-documented reactions is the Cope elimination, a thermally induced intramolecular elimination (Ei) reaction that forms alkenes. dntb.gov.ua

A key feature of the Cope elimination is its distinct stereoselectivity, which arises from the syn-periplanar arrangement of the β-hydrogen and the amine oxide group in the transition state. This five-membered cyclic transition state necessitates that the abstracted proton and the leaving group are on the same side of the carbon-carbon bond, resulting in a predictable stereochemical outcome. This is in stark contrast to E2 eliminations, which require an anti-periplanar geometry. dntb.gov.ua

| Reaction Type | Stereochemistry | Typical Regioselectivity | Mechanism |

| Cope Elimination | Syn-Elimination | Hofmann (less substituted alkene) | Intramolecular (Ei) |

| E2 Elimination | Anti-Elimination | Zaitsev or Hofmann (depends on base/substrate) | Bimolecular |

This table compares the key mechanistic and stereochemical features of the Cope elimination with the more common E2 elimination.

Future mechanistic studies will likely employ advanced computational and spectroscopic techniques to further elucidate the transition states of reactions involving this compound. A more profound understanding of its role in asymmetric synthesis, where it can influence the stereochemical outcome of a reaction, is also an active area of investigation. For example, its ability to facilitate unexpected intramolecular cyclizations in N-oxide activation highlights the potential for synergistic effects between Lewis acids and mild bases in controlling stereochemistry. dntb.gov.ua

Integration with Flow Chemistry and Automated Synthesis

The integration of chemical processes into continuous flow systems offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation. The synthesis of amine oxides, including this compound, is an area where flow chemistry is beginning to make a significant impact.

The oxidation of tertiary amines with hydrogen peroxide can be an exothermic process, and flow reactors provide superior temperature control, mitigating the risk of runaway reactions. rsc.org For instance, the synthesis of N-methylmorpholine N-oxide has been successfully implemented in a microstructured reactor, achieving high conversion rates in a significantly shorter time compared to batch processes. rsc.org This approach, which can be extended to the synthesis of this compound, offers a safer and more efficient alternative for industrial-scale production. rsc.org